Colutellin-A -

Colutellin-A

Catalog Number: EVT-246305
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Colutellin A involves the fermentation of Colletotrichum dematium under optimized conditions. The production process typically utilizes submerged fermentation techniques, which allow for controlled environmental parameters such as temperature, pH, and aeration to maximize yield. During fermentation, the fungus produces mycelial biomass along with bioactive metabolites like Colutellin A .

Technical details regarding the synthesis include:

  • Fermentation Medium: The choice of substrate and nutrient composition is critical. Common substrates include agricultural waste products or specific media tailored for fungal growth.
  • Extraction Methods: After fermentation, various solvents (e.g., methanol, ethyl acetate) are employed to extract the metabolites from the culture broth. The extraction process often involves liquid-liquid extraction techniques to separate the desired compounds from the fermentation media .
Molecular Structure Analysis

Colutellin A's molecular structure is characterized by its cyclic nature. The peptide's amino acid sequence has been elucidated through mass spectrometry and Edman degradation methods. The cyclic structure contributes to its stability and biological activity.

Structural Data

  • Molecular Formula: C50H81N11O12S
  • Molecular Weight: 1127.7 Da
  • Amino Acid Composition:
    • Isoleucine: 3
    • Valine: 2
    • Serine: 1
    • N-methyl-Valine: 1
    • Beta-aminoisobutyric acid: 1

This structural configuration is crucial for its interaction with biological targets, particularly in immunosuppressive pathways .

Chemical Reactions Analysis

Colutellin A participates in various chemical reactions that underpin its biological activity. Its mechanism includes inhibiting interleukin-2 production in T-cells, which is a critical factor in immune response regulation.

Key Reactions

  • Immunosuppressive Activity: Colutellin A inhibits CD4(+) T-cell activation with an IC50 value of approximately 167.3 nM, demonstrating significant potency compared to cyclosporin A .
  • Antimicrobial Activity: The compound exhibits antimicrobial effects against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, with a minimum inhibitory concentration (MIC) of 3.6 µg/ml .
Mechanism of Action

The mechanism of action for Colutellin A primarily involves its immunosuppressive effects on T-cells. By inhibiting interleukin-2 production, it reduces T-cell proliferation and activation.

Process Details

  • Target Interaction: Colutellin A binds to specific receptors on T-cells, disrupting signaling pathways essential for immune activation.
  • Data on Efficacy: Studies indicate that at low concentrations, Colutellin A effectively suppresses immune responses without significant cytotoxicity to human peripheral blood mononuclear cells .
Physical and Chemical Properties Analysis

Colutellin A possesses distinct physical and chemical properties that contribute to its functionality.

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and ethyl acetate but less soluble in water.

Chemical Properties

  • Stability: The cyclic structure enhances stability under varying pH and temperature conditions.
  • Reactivity: Exhibits reactivity towards biological targets due to its peptide bonds and functional groups.

These properties are crucial for its applications in pharmaceuticals and biotechnology .

Applications

Colutellin A has several promising applications in scientific research and medicine:

  • Immunosuppressive Agent: Due to its ability to inhibit T-cell activation, it has potential use in transplant medicine and autoimmune disease management.
  • Antimicrobial Agent: Its efficacy against plant pathogens positions it as a candidate for agricultural applications as a biopesticide.
  • Pharmaceutical Development: As a bioactive compound derived from natural sources, Colutellin A could serve as a lead compound for developing new drugs targeting immune modulation or antimicrobial activity .
Introduction to Colutellin-A in Contemporary Research

Colutellin-A represents a significant advancement in the discovery of immunosuppressive peptides derived from endophytic fungi. This cyclic octapeptide exhibits potent biological activity through selective inhibition of T-cell activation pathways, positioning it as a promising candidate for biopharmaceutical development. Its discovery underscores the immense potential of fungal endophytes as sources of novel therapeutic compounds with unique mechanisms of action.

Historical Context of Immunosuppressive Peptide Discovery

The discovery of Colutellin-A in 2008 marked a pivotal advancement in fungal metabolite research. Isolated from Colletotrichum dematium (strain CR-12) found in Pteromischum sp. in Costa Rican rainforests, this peptide emerged during bioactivity-guided screening targeting antifungal properties [1] [5]. Researchers initially noted its strong inhibition (MIC 3.6 μg/ml) against plant pathogens Botrytis cinerea and Sclerotinia sclerotiorum [4]. Subsequent immunological profiling revealed its more significant potential: selective immunosuppression through inhibition of interleukin-2 (IL-2) production in CD4⁺ T-cells with an IC₅₀ of 167.3 ± 0.38 nM – approximately 2.7-fold less potent than cyclosporin A (IC₅₀ 61.8 nM) in identical assays [1] [5].

This discovery followed the paradigm-shifting identification of cyclosporin A from Tolypocladium inflatum in 1976, which revolutionized organ transplantation medicine. Colutellin-A's structural distinction (1127.7 Da mass) and unique amino acid composition – containing Ile, Val, Ser, N-methyl-Val, and β-aminoisobutryic acid in 3:2:1:1:1 ratio – established it as a chemically novel entity [4] [5]. Crucially, early studies demonstrated its superior safety profile compared to existing therapies: while cyclosporin A exhibited marked cytotoxicity on human peripheral blood mononuclear cells at ≥8 μg/ml, Colutellin-A showed no toxicity after 48 hours of culture [5].

Table 1: Structural Characteristics of Colutellin-A

PropertyCharacteristicResearch Method
Molecular Weight1127.7 DaMass Spectrometry
Amino Acid CompositionIle₃:Val₂:Ser₁:N-methyl-Val₁:β-aminoisobutryic acid₁Hydrolysis & Chromatography
Structural FeaturesCyclic octapeptide; Sequences: Val-Ile-Ser-Ile & Ile-Pro-ValMS/MS & Edman Degradation
Bioactivity SignatureInhibition of IL-2 productionT-cell activation assays

Taxonomic Classification of Colletotrichum dematium as a Source of Bioactive Metabolites

Colletotrichum dematium belongs to the Glomerellaceae family within the order Hypocreales. This filamentous fungus exhibits a global distribution but demonstrates particular ecological significance as an endophytic symbiont in tropical plants [5] [7]. The Costa Rican isolate CR-12 represents a specific chemotype optimized for peptide biosynthesis, with genomic analysis revealing genes encoding non-ribosomal peptide synthetases (NRPS) essential for Colutellin-A production [5]. This species exists predominantly in its anamorphic (asexual) state during laboratory cultivation, complicating precise taxonomic placement beyond genus level using traditional morphology [9].

Modern classification techniques have revolutionized Colletotrichum strain differentiation. MALDI-TOF mass spectrometry enables rapid classification into Operational Chemotypic Units (OCUs) based on protein fingerprints, correlating strongly with metabolite production profiles [6]. Molecular networking of 42 Colletotrichum strains from French Guianese palm (Astrocaryum sciophilum) demonstrated significant chemotypic diversity, with specific clusters associated with cytotoxic cyclopeptides and cytochalasins [6]. While C. dematium produces Colutellin-A, closely related species like C. gloeosporioides – frequently isolated from Brazilian mangroves (Avicennia schaueriana, Laguncularia racemosa, Rhizophora mangle) – yield distinct metabolites including antifungal anthraquinones and cytotoxic cytochalasins [7].

The ecological role of these metabolites remains multifaceted: in planta, they may provide defense against pathogens (as evidenced by Colutellin-A's antifungal activity) or modulate host immune interactions [5] [6]. C. dematium demonstrates remarkable biosynthetic plasticity, producing structurally diverse compounds including pyrenocines (polyketide-derived pyrones) exhibiting cytotoxic and phytotoxic activities alongside its signature immunosuppressive peptide [9].

Table 2: Bioactive Metabolites from Colletotrichum Species

SpeciesHost Plant/OriginKey MetabolitesBioactivity
C. dematium CR-12Pteromischum sp. (Costa Rica)Colutellin-AImmunosuppressive, Antifungal
Colletotrichum sp. HCCB03289Ludwigia prostrata (China)Pyrenocines N-OCytotoxic
C. gloeosporioidesMangrove plants (Brazil)Anthraquinones, CytochalasinsAntimicrobial
Colletotrichum sp. BSNB-0580Astrocaryum sciophilum (French Guiana)Cyclo(Phe-Leu-Leu-Leu-Val)Cytotoxic

Research Significance in Immunology and Biopharmaceutical Development

Colutellin-A's specific mechanism targeting IL-2 production positions it advantageously within modern immunology research. IL-2 serves as the principal T-cell growth factor, driving clonal expansion of activated lymphocytes – a process pathologically amplified in autoimmune disorders and transplant rejection [3]. Unlike broad-spectrum immunosuppressants, Colutellin-A's selective disruption of this pathway offers potential for reduced off-target effects. Its molecular target remains under investigation but appears distinct from calcineurin (target of cyclosporin A and tacrolimus) and mTOR (target of rapamycin) [3] [8].

This peptide exemplifies key advantages of ribosomally synthesized peptides as therapeutic candidates: enhanced selectivity and reduced cytotoxicity compared to small molecules [3]. The cyclic structure of Colutellin-A confers significant proteolytic resistance, addressing a major limitation of linear peptides. Modern peptide engineering could further enhance its stability through backbone cyclization or incorporation of non-proteinogenic amino acids – strategies successfully applied to glucagon-like peptide (GLP-1) analogues like liraglutide [8].

The global therapeutic peptide market exceeded $70 billion in 2019, driven by innovations in oncology, metabolic diseases, and immunology [8]. Colutellin-A's compelling preclinical profile – potent immunosuppression with negligible cytotoxicity – suggests significant commercial potential. Its development faces challenges common to peptide drugs: oral bioavailability limitations necessitate advanced delivery strategies, potentially leveraging lipid nanoparticle encapsulation technologies proven successful in mRNA vaccines [8] [10]. Research priorities include target deconvolution, structural optimization for improved pharmacokinetics, and evaluation in autoimmune disease models such as rheumatoid arthritis or multiple sclerosis.

Table 3: Comparative Analysis of Immunosuppressive Peptides

ParameterColutellin-ACyclosporin ATacrolimus (FK506)
SourceColletotrichum dematiumTolypocladium inflatumStreptomyces tsukubaensis
Molecular TargetIL-2 production (unknown receptor)Calcineurin (Cyclophilin complex)Calcineurin (FKBP complex)
IL-2 Inhibition IC₅₀167.3 nM61.8 nM0.2-0.4 nM
Cytotoxicity (PBMCs)None at 48h>8 μg/ml>5 μg/ml
Structural ClassCyclic octapeptideCyclic undecapeptideMacrolide

Properties

Product Name

Colutellin-A

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.